molecular formula C15H21N3O4S B5502467 1,3-diethyl-5-(4-morpholinylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one

1,3-diethyl-5-(4-morpholinylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one

Cat. No. B5502467
M. Wt: 339.4 g/mol
InChI Key: GHGQTEWGRXQOHV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzimidazole derivatives, including those containing the morpholine skeleton, often involves a "one-pot" nitro reductive cyclization reaction. For instance, Özil et al. (2018) described a simple and efficient method starting from 5-morpholin-4-yl(or 4-methylpiperazin-1-yl)-2-nitroaniline with various aldehydes, using sodium hydrosulfite as a reagent, showing high yields and rapid reaction times (Özil, Parlak, & Baltaş, 2018).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including variations with morpholine, features significant stability and reactivity. Yoon et al. (2011) investigated the structure of a similar compound, revealing its planarity and the dihedral angles made by the benzimidazole ring with attached groups, providing insight into its molecular geometry and potential interactions (Yoon et al., 2011).

Chemical Reactions and Properties

The reactivity of these compounds under various conditions, including their role as intermediates in the synthesis of more complex molecules, is a key area of study. For example, the electrochemical synthesis approach by Beiginejad and Nematollahi (2014) outlines a method for generating sulfonamide derivatives from morpholinoaniline, illustrating the versatility of benzimidazole derivatives in chemical synthesis (Beiginejad & Nematollahi, 2014).

Physical Properties Analysis

The physical properties, including stability under physiological conditions and reactivity at low pH, were investigated by Ife et al. (1989), demonstrating the importance of the pyridine pKa in controlling stability and activity (Ife et al., 1989).

Chemical Properties Analysis

The antimicrobial and antifungal activities of these compounds, as demonstrated by Patil et al. (2011), highlight their significant bioactivity, making them of interest in the development of new therapeutic agents (Patil et al., 2011).

Scientific Research Applications

Synthesis and Biological Activity

Researchers have developed novel benzimidazole derivatives, including those with the morpholine moiety, showing promising results in inhibiting α-glucosidase activity and demonstrating antioxidant properties. These compounds were synthesized through a 'one-pot' nitro reductive cyclization reaction, highlighting their potential in managing oxidative stress and diabetes treatment due to their glucosidase inhibition capabilities (Özil et al., 2018).

Antimicrobial Applications

Another study presented the design and synthesis of 1,2,4-triazole derivatives containing the morpholine moiety, tested for antimicrobial activities. Some of these newly synthesized compounds exhibited good to moderate antimicrobial efficacy, suggesting their utility in developing new antibacterial agents (Sahin et al., 2012).

Antioxidant and Radical Scavenging Activities

Triheterocyclic compounds containing benzimidazole, thiophene, and 1,2,4-triazole rings were synthesized and screened for antioxidant activities. These compounds demonstrated significant antioxidant activity, with some showing high radical scavenging activities, underscoring their potential as antioxidant agents in pharmaceutical formulations (Menteşe et al., 2015).

Chemical Synthesis Innovations

The oxidant-free synthesis of benzimidazoles from alcohols and aromatic diamines catalyzed by new Ru(II)-PNS(O) pincer complexes represents a greener, more environmentally benign method. This approach offers a significant advancement in the synthesis of chemically and pharmaceutically important benzimidazoles, highlighting an efficient and sustainable pathway (Luo et al., 2017).

properties

IUPAC Name

1,3-diethyl-5-morpholin-4-ylsulfonylbenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4S/c1-3-17-13-6-5-12(11-14(13)18(4-2)15(17)19)23(20,21)16-7-9-22-10-8-16/h5-6,11H,3-4,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHGQTEWGRXQOHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)N(C1=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-diethyl-5-(morpholin-4-ylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one

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